molecular formula C17H17N3OS B2711704 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034454-37-8

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2711704
CAS No.: 2034454-37-8
M. Wt: 311.4
InChI Key: ROVYDCIZTYKKOG-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolopyridine-Benzothiophene Hybrid Molecules

The synthesis of hybrid heterocycles combining pyrazolopyridine and benzothiophene frameworks emerged in the early 21st century, driven by the need for multifunctional scaffolds in drug discovery. Pyrazolopyridines, first reported in the 1980s, gained traction for their kinase inhibition potential, while benzothiophenes, studied since the 1970s, were prized for their antimicrobial and anticancer properties. The strategic fusion of these systems began in the 2010s, leveraging cross-coupling reactions to create conjugates with enhanced electronic profiles. For example, the introduction of carboxamide linkers enabled precise spatial alignment of pharmacophoric groups, as seen in derivatives like N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide. This evolution reflects a broader trend in medicinal chemistry toward modular architectures that balance lipophilicity and hydrogen-bonding capacity.

Significance in Heterocyclic Medicinal Chemistry

Pyrazolopyridine-benzothiophene hybrids occupy a unique niche due to their dual capacity for π-π stacking (via benzothiophene’s planar aromatic system) and hydrogen bonding (via pyrazolopyridine’s nitrogen-rich core). These features enhance interactions with biological targets such as enzymes and receptors. For instance, benzothiophene derivatives exhibit pronounced antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Staphylococcus aureus. Concurrently, tetrahydropyrazolopyridine moieties improve solubility compared to fully aromatic analogs, addressing a critical limitation in drug development. The synergy between these systems is further evidenced by their electrochemical stability, where extended π-conjugation reduces solubility in aqueous media—a property critical for sustained drug release.

Table 1: Key Properties of Pyrazolopyridine-Benzothiophene Hybrids

Property Pyrazolopyridine Contribution Benzothiophene Contribution
Aromaticity Partial saturation enhances solubility Fully conjugated system enables π-π interactions
Redox Activity Nitrogen centers facilitate electron transfer Sulfur atom participates in metabolic oxidation
Bioavailability Improved via reduced crystallinity Lipophilicity enhances membrane permeability

Key Structural Features and Pharmacophore Elements

The compound’s structure comprises three critical elements:

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Core : This partially saturated bicyclic system introduces conformational flexibility while retaining two redox-active nitrogen atoms. The saturation reduces aromatic stacking but enhances solubility, as demonstrated by logP values 0.5–1.0 units lower than fully aromatic analogs.
  • Benzo[b]thiophene-2-carboxamide Moiety : The planar benzothiophene system enables charge transfer across its π-conjugated framework, with the carboxamide linker serving as a hydrogen-bond donor/acceptor. Infrared (IR) spectra of similar compounds show C=O stretches at 1660–1680 cm⁻¹, confirming the carboxamide’s presence.
  • Methylene Linker : The –CH₂– group between pyrazolopyridine and benzothiophene allows optimal spatial separation, minimizing steric clashes during target binding. Nuclear magnetic resonance (NMR) data for analogous structures reveal dihedral angles of 110–130° between the two heterocycles, favoring bioactive conformations.

Research Rationale and Objectives

Recent studies underscore the need for heterocyclic conjugates that address multidrug resistance and poor pharmacokinetics. The primary objectives in developing this compound include:

  • Optimizing Electron Transport : Leveraging the benzothiophene’s extended conjugation (bandgap ~3.6 eV) to stabilize charge-transfer complexes with biological targets.
  • Enhancing Metabolic Stability : Utilizing the pyrazolopyridine’s saturated ring to reduce cytochrome P450-mediated oxidation, as evidenced by 40% lower clearance rates in hepatic microsomal assays.
  • Modulating Solubility-Permeability Balance : Achieving a logD7.4 of 2.0–2.5 through strategic saturation, enabling both intestinal absorption and systemic distribution.

Future research directions include crystallographic studies to resolve binding modes and computational modeling to predict off-target interactions. By unifying diverse heterocyclic attributes, this compound exemplifies the next generation of rationally designed therapeutic agents.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-2,5,7,9,11H,3-4,6,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVYDCIZTYKKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4S3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound that has attracted attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety. The synthesis generally involves multi-step processes including:

  • Formation of the Pyrazolo Core : Typically achieved through 1,3-dipolar cycloaddition reactions.
  • Functionalization : The introduction of the benzo[b]thiophene and carboxamide groups enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably:

  • Core Protein Allosteric Modulation : It acts as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV), inhibiting viral replication by binding to the core protein and altering its function .
  • Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer’s .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus, showing significant inhibitory effects .
Activity Effectiveness
AntiviralInhibits HBV replication
AntimicrobialEffective against S. aureus
Enzyme InhibitionAChE and BChE inhibition

Case Studies and Research Findings

Research has highlighted several promising findings regarding the compound's efficacy:

  • Antiviral Efficacy : Studies indicate that derivatives of this compound can significantly reduce HBV replication in vitro .
  • Neuroprotective Effects : In cell viability tests using SH-SY5Y cells (a neuroblastoma cell line), compounds derived from this structure demonstrated no cytotoxic effects at therapeutic concentrations .
  • Comparative Analysis with Other Compounds : Compared to similar compounds, this compound shows enhanced selectivity and potency in enzyme inhibition assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The tetrahydropyrazolo[1,5-a]pyridine core is a common motif in medicinal chemistry. Key analogs and their distinguishing features are compared below:

Compound Substituents Key Structural Differences Potential Applications References
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide (Target Compound) Benzo[b]thiophene-2-carboxamide via methyl linker Planar benzo[b]thiophene group; methyl spacer enhances conformational flexibility. Hypothesized to target enzymes with aromatic binding pockets (e.g., kinases or cytochrome P450 isoforms).
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 4-Methoxybenzyl, thiophen-2-yl, trifluoromethyl groups Trifluoromethyl enhances lipophilicity; methoxybenzyl improves blood-brain barrier penetration. Antimicrobial or CNS-targeted therapies (CF3 groups often improve metabolic stability).
(7S)-2-(4-Phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Phenoxyphenyl, prop-2-enoyl-piperidine Prop-2-enoyl group enables covalent binding; phenoxyphenyl enhances selectivity for kinases. Kinase inhibitors (e.g., BTK or EGFR inhibitors). Covalent modifiers may improve target residence time.
Atuliflaponum [(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide] Cyclohexane-carboxamide, pyrazole, pyrazine Pyrazine ring introduces nitrogen-rich polarity; cyclohexane enhances 3D structure. Anti-inflammatory or immunomodulatory agents (pyrazolo-pyrazines are common in cytokine signaling pathways).

Functional Group Analysis

  • Benzo[b]thiophene vs. However, thiophene derivatives (e.g., 11a,b in ) with electron-withdrawing groups (e.g., CN) may exhibit stronger dipole interactions .
  • Carboxamide Linkers :
    The methyl bridge in the target compound reduces steric hindrance compared to bulkier linkers (e.g., benzyl in ), possibly enhancing solubility. Conversely, rigid linkers (e.g., piperidine in ) may restrict conformational freedom, improving selectivity .
  • Trifluoromethyl vs. Methoxy Groups :
    The trifluoromethyl group in increases metabolic stability and lipophilicity, whereas the methoxy group in the target compound’s analogs (if present) could enhance solubility through hydrogen bonding .

Pharmacological Implications

  • Bioactivity Trends :
    • Pyrazolo[1,5-a]pyrimidines (e.g., ) often inhibit kinases or GPCRs due to their ability to mimic purine scaffolds .
    • Benzo[b]thiophene derivatives (target compound) are associated with anti-cancer and anti-inflammatory activities, as seen in similar compounds like raloxifene analogs .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ’s thiazolo-pyrimidines (refluxing with sodium acetate in acetic anhydride), though crystallinity may be lower due to the flexible methyl linker .

Q & A

Q. What are the common synthetic routes for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, and how are reaction conditions optimized to ensure purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Coupling Reactions : Amide bond formation between the tetrahydropyrazolo-pyridine and benzo[b]thiophene moieties using coupling agents (e.g., EDC/HOBt).

Cyclocondensation : For tetrahydropyrazolo-pyridine intermediates, cyclocondensation of amino-thiophene precursors with aldehydes in ethanol under reflux, followed by heterocyclization using glacial acetic acid/DMSO .

Optimization : Critical parameters include solvent choice (polar aprotic solvents like DMF for coupling), temperature control (reflux at 80–100°C), and catalysts (triethylamine for deprotonation). Thin-layer chromatography (TLC) is used to monitor progress and confirm purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound, and how do they address potential isomerism or impurity challenges?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify hydrogen/carbon environments, resolving regioisomers (e.g., distinguishing pyrazole vs. pyridine ring substitutions) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for amides) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, distinguishing impurities via exact mass matching .
  • X-ray Crystallography (if applicable): Resolves absolute stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the optimization of cyclocondensation reactions in the synthesis of tetrahydropyrazolo-pyridine intermediates?

  • Methodological Answer :
  • Reaction Path Search : Tools like density functional theory (DFT) predict transition states and energy barriers for cyclocondensation steps, identifying optimal reaction pathways (e.g., favoring six-membered transition states over five-membered ones) .
  • Solvent Effects : COSMO-RS simulations model solvent polarity impacts on reaction yields, guiding solvent selection (e.g., ethanol vs. DMSO) .
  • Experimental Feedback Loop : Computational predictions are validated experimentally, with data fed back to refine models (e.g., adjusting activation energy thresholds) .

Q. When encountering discrepancies in reaction yields or byproduct formation during synthesis, what systematic approaches can resolve these inconsistencies?

  • Methodological Answer :
  • Parameter Screening : Vary temperature (±10°C increments), solvent polarity (e.g., switch from THF to acetonitrile), or stoichiometry (1.2–2.0 eq. of reagents) to identify yield-limiting factors .
  • Byproduct Isolation : Use preparative HPLC or column chromatography to isolate side products, followed by NMR/MS analysis to identify structures (e.g., hydrolyzed esters or dimerized intermediates) .
  • Kinetic Profiling : Track reaction progress via in-situ FTIR or Raman spectroscopy to detect transient intermediates that may divert pathways .

Q. What in vitro methodologies are recommended for preliminary assessment of the biological activity of derivatives, particularly in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., tyrosinase inhibition via L-DOPA oxidation monitoring at 475 nm) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., kojic acid for tyrosinase) and negative controls (DMSO vehicle) to validate signal specificity .
  • Dose-Response Curves : Test 8–12 concentrations in triplicate to establish Hill slopes and assess cooperative binding effects .

Q. How can researchers establish structure-activity relationships (SAR) for benzo[b]thiophene-2-carboxamide derivatives, and what strategies mitigate synthetic challenges in modifying the tetrahydropyrazolo-pyridine moiety?

  • Methodological Answer :
  • Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the pyridine or thiophene rings to assess electronic effects on bioactivity .
  • Scaffold Rigidity : Compare activity of saturated (tetrahydropyrazolo) vs. aromatic (pyrazolo) cores to evaluate conformational flexibility impacts .
  • Synthetic Mitigation : Protect reactive sites (e.g., tert-butyl groups on pyridine) during functionalization to prevent undesired side reactions .

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